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Compound of Interest

Compound Name:
(R)-2-Chloro-4-methylpentanoic

acid

Cat. No.: B12096140

Get Quote

Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0 for R-isomer; generic 29671-29-2) is

a critical chiral building block in the synthesis of peptidomimetics and enantiopure amino acids.

Unlike simple aliphatic halides, this

-halo acid possesses a reactive stereocenter adjacent to a carboxyl motif, making it a versatile
electrophile for

displacements.

This guide addresses the specific challenge of synthesizing this molecule with high

enantiomeric excess (

), focusing on the diazotization of D-leucine, a route that demands precise control over
stereochemical retention mechanisms.
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IUPAC Nomenclature & Descriptor Analysis[1]
IUPAC Name: (2R)-2-Chloro-4-methylpentanoic acid[1]

Synonyms: D-2-Chloroisocaproic acid;

-Chloroisocaproic acid.

Molecular Formula:

[1]

Molecular Weight: 150.60 g/mol [1][2]

Cahn-Ingold-Prelog (CIP) Priority Assignment
To validate the (R) configuration, we assign priorities to the substituents at the C2 chiral center:

-Cl (Atomic number 17)

Priority 1

-COOH (Carbon bonded to O, O, O)

Priority 2

-CH2CH(CH3)2 (Isobutyl; Carbon bonded to C, H, H)

Priority 3

-H (Atomic number 1)

Priority 4

Configuration Logic: With the lowest priority group (-H) oriented away from the viewer, the

sequence 1

2

3 traces a clockwise path, confirming the (R) stereochemistry.
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Physical Properties (Enantiomeric Benchmarks)
Physical State: Colorless to pale yellow liquid.

Boiling Point: ~110-112°C at 10 mmHg.

Optical Rotation:

(neat).

Note: The (S)-enantiomer (derived from L-leucine) exhibits

to

. Therefore, the (R)-enantiomer is dextrorotatory (+).

Synthetic Pathways: The Diazotization Route[3][4]
[5]
The industry-standard synthesis for (R)-2-Chloro-4-methylpentanoic acid utilizes D-Leucine

as the chiral progenitor. This pathway is preferred over asymmetric chlorination due to the high

cost of chiral catalysts compared to the abundance of amino acid feedstocks.

The Mechanistic Paradox: Retention of Configuration
A common misconception is that converting an amine to a halide via a diazonium intermediate

proceeds via a carbocation (

, racemization) or direct attack (

, inversion). However, for

-amino acids, the reaction proceeds with retention of configuration.[3]

Expert Insight: This retention is driven by Neighboring Group Participation (NGP). The

carboxylate oxygen attacks the incipient carbocation from the back, forming a transient

-lactone (inversion #1). The chloride ion then attacks this lactone from the back to open the ring
(inversion #2). Two inversions yield a net retention of stereochemistry.
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DOT Diagram: Mechanism of Retention

D-Leucine
(R-Configuration)

Diazonium Salt
Intermediate

NaNO2 / HCl
(HNO2 generation) Alpha-Lactone

(Transient Inversion)

Intramolecular
Carboxylate Attack

(Inversion 1)
(R)-2-Chloro-4-methyl-

pentanoic acid
(Net Retention)

Cl- Nucleophilic
Attack (SN2)
(Inversion 2)

Click to download full resolution via product page

Caption: The double-inversion mechanism ensuring retention of configuration during the

diazotization of D-Leucine.

Validated Experimental Protocol
Objective: Synthesis of (R)-2-Chloro-4-methylpentanoic acid from D-Leucine.

Reagents:

D-Leucine (1.0 eq)

Sodium Nitrite (

, 1.5 eq)

Hydrochloric Acid (5 M, excess)

Solvent: Water[4]

Step-by-Step Methodology:

Solubilization: Dissolve D-Leucine in 5 M HCl at room temperature. The high molarity is

crucial to provide an excess of

ions and prevent hydroxylation (formation of the

-hydroxy acid).

Diazotization (Cold Phase): Cool the solution to 0°C – 5°C. Add an aqueous solution of

dropwise over 2 hours.
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Critical Control Point: Temperature must not exceed 5°C to prevent thermal decomposition

of the diazonium salt into the carbocation, which leads to racemization and elimination

byproducts (alkenes).

Reaction Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for

12 hours. Nitrogen gas evolution will cease, indicating reaction completion.

Extraction: Extract the aqueous phase three times with Ethyl Acetate or Dichloromethane

(DCM).

Purification: Dry the organic layer over anhydrous

. Evaporate solvent under reduced pressure.

Crystallization/Distillation: The crude oil can be purified via vacuum distillation (bp ~110°C @

10 mmHg) to yield the pure acid.

Industrial & Pharmaceutical Applications[4][7]
Precursor for Unnatural Amino Acids (The "Inversion
Strategy")
While (R)-2-chloro-4-methylpentanoic acid retains the D-Leucine configuration, it is primarily

used industrially to synthesize L-Leucine analogues or specific D-amino acids via a subsequent

displacement.

Workflow: (R)-Chloro Acid +

(Azide)

(S)-Azido Acid (Inversion)

Reduction

(S)-Amino Acid.

This "chiral pool" manipulation allows for the stereo-controlled synthesis of complex non-

proteinogenic amino acids found in peptide therapeutics.
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Peptidomimetics & Protease Inhibitors
The chlorine atom at the

-position provides unique electronic and steric properties compared to the native methyl or
hydrogen.

Metabolic Stability: The C-Cl bond is resistant to hydrolysis by standard proteases, extending

the half-life of peptide drugs.

Target: Used in the design of Metalloproteinase Inhibitors where the carboxylic acid

coordinates with the Zinc active site, and the chlorine occupies the hydrophobic S1' pocket.

Agrochemicals
Chiral

-halo acids are intermediates in the synthesis of aryloxyphenoxypropionate herbicides (the
"fops"), although the methyl/ethyl derivatives are more common than the isobutyl (leucine)
backbone.

Analytical Controls & Characterization
To ensure "Trustworthiness" in production, the following analytical metrics must be met:

Table 1: Quality Control Specifications
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Test Method Acceptance Criteria

Appearance Visual
Clear, colorless to pale yellow

liquid

Purity GC-FID or HPLC

Enantiomeric Excess Chiral HPLC (ee)

Specific Rotation
Polarimetry (

, neat)
to

Identity -NMR (CDCl3)
0.95 (d, 6H), 1.7-1.9 (m, 3H),

4.4 (t, 1H)

Chiral HPLC Method (Guideline)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV @ 210 nm.

Note: The free acid often tails; derivatization to the methyl ester (using diazomethane or

) prior to injection improves peak shape and resolution.

Safety & Handling
Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage.

Storage: Store at 2-8°C under inert atmosphere (

or

). Halo-acids can hydrolyze slowly if exposed to atmospheric moisture.
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Incompatibility: Strong bases, strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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